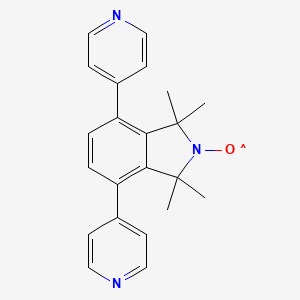
CID 102492885
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number 102492885 is known as H3F3A. This compound is a histone protein, specifically a variant of histone H3. Histones are proteins that play a crucial role in the organization and regulation of DNA within the nucleus of eukaryotic cells. H3F3A is involved in the formation of nucleosomes, which are the fundamental units of chromatin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H3F3A typically involves recombinant DNA technology. The gene encoding H3F3A is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the histone protein. The expressed protein is then purified using techniques such as affinity chromatography and ion-exchange chromatography.
Industrial Production Methods
Industrial production of H3F3A follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing techniques are optimized for large-scale purification. The use of bioreactors allows for precise control of growth conditions, ensuring high yields of the target protein.
Chemical Reactions Analysis
Types of Reactions
H3F3A undergoes various post-translational modifications, including methylation, acetylation, phosphorylation, and ubiquitination. These modifications play a critical role in regulating gene expression and chromatin structure.
Common Reagents and Conditions
Methylation: Catalyzed by histone methyltransferases using S-adenosylmethionine as the methyl donor.
Acetylation: Catalyzed by histone acetyltransferases using acetyl-CoA as the acetyl donor.
Phosphorylation: Catalyzed by kinases using adenosine triphosphate (ATP) as the phosphate donor.
Ubiquitination: Catalyzed by ubiquitin ligases using ubiquitin and ATP.
Major Products Formed
The major products formed from these reactions are the modified histones, which have altered interactions with DNA and other nuclear proteins. These modifications can lead to changes in chromatin structure and gene expression.
Scientific Research Applications
H3F3A has numerous applications in scientific research, particularly in the fields of epigenetics and chromatin biology. It is used to study the mechanisms of gene regulation, the effects of histone modifications on chromatin structure, and the role of histones in various cellular processes. In medicine, H3F3A is studied for its involvement in cancer and other diseases where epigenetic regulation is disrupted. In industry, H3F3A is used in the development of drugs targeting histone modifications and chromatin structure.
Mechanism of Action
H3F3A exerts its effects by forming nucleosomes with DNA, which compact the DNA and regulate its accessibility to transcription factors and other regulatory proteins. The post-translational modifications of H3F3A alter its interaction with DNA and other histones, leading to changes in chromatin structure and gene expression. The molecular targets of H3F3A include various histone-modifying enzymes and chromatin-remodeling complexes.
Comparison with Similar Compounds
H3F3A is similar to other histone H3 variants, such as H3.1 and H3.2. H3F3A is unique in its specific sequence and post-translational modification patterns. These differences can lead to distinct functional outcomes in terms of chromatin structure and gene regulation. Similar compounds include:
H3.1: Another variant of histone H3, involved in the formation of nucleosomes.
H3.2: Similar to H3.1 but with slight differences in sequence and modification patterns.
H3.3: A variant that is incorporated into chromatin independently of DNA replication and is associated with active transcription.
Properties
Molecular Formula |
C22H22N3O |
|---|---|
Molecular Weight |
344.4 g/mol |
InChI |
InChI=1S/C22H22N3O/c1-21(2)19-17(15-7-11-23-12-8-15)5-6-18(16-9-13-24-14-10-16)20(19)22(3,4)25(21)26/h5-14H,1-4H3 |
InChI Key |
RKBRTERHCHSWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2C(N1[O])(C)C)C3=CC=NC=C3)C4=CC=NC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















